molecular formula C25H22N2O4 B14372100 1,4-Diamino-2-(4-butoxybenzoyl)anthracene-9,10-dione CAS No. 89868-47-3

1,4-Diamino-2-(4-butoxybenzoyl)anthracene-9,10-dione

Cat. No.: B14372100
CAS No.: 89868-47-3
M. Wt: 414.5 g/mol
InChI Key: TVBFLYKRQKWKDU-UHFFFAOYSA-N
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Description

1,4-Diamino-2-(4-butoxybenzoyl)anthracene-9,10-dione is a synthetic compound belonging to the class of anthracenediones. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound makes it a subject of interest for researchers and scientists.

Preparation Methods

The synthesis of 1,4-Diamino-2-(4-butoxybenzoyl)anthracene-9,10-dione involves several steps. One common method includes the reaction of 1,4-diaminoanthraquinone with 4-butoxybenzoyl chloride under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

1,4-Diamino-2-(4-butoxybenzoyl)anthracene-9,10-dione undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while substitution reactions can produce a variety of functionalized anthracenediones .

Scientific Research Applications

1,4-Diamino-2-(4-butoxybenzoyl)anthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-Diamino-2-(4-butoxybenzoyl)anthracene-9,10-dione involves its interaction with cellular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also inhibits topoisomerase II, an enzyme crucial for DNA replication and repair. This inhibition results in the accumulation of DNA breaks and ultimately induces apoptosis in cancer cells .

Comparison with Similar Compounds

1,4-Diamino-2-(4-butoxybenzoyl)anthracene-9,10-dione can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

89868-47-3

Molecular Formula

C25H22N2O4

Molecular Weight

414.5 g/mol

IUPAC Name

1,4-diamino-2-(4-butoxybenzoyl)anthracene-9,10-dione

InChI

InChI=1S/C25H22N2O4/c1-2-3-12-31-15-10-8-14(9-11-15)23(28)18-13-19(26)20-21(22(18)27)25(30)17-7-5-4-6-16(17)24(20)29/h4-11,13H,2-3,12,26-27H2,1H3

InChI Key

TVBFLYKRQKWKDU-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)C2=CC(=C3C(=C2N)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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